2-(4-fluorophenyl)-N-{2-[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}acetamide
CAS No.: 933249-01-5
Cat. No.: VC4305501
Molecular Formula: C20H18F2N2OS
Molecular Weight: 372.43
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 933249-01-5 |
|---|---|
| Molecular Formula | C20H18F2N2OS |
| Molecular Weight | 372.43 |
| IUPAC Name | 2-(4-fluorophenyl)-N-[2-[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]acetamide |
| Standard InChI | InChI=1S/C20H18F2N2OS/c1-13-18(26-20(24-13)15-3-2-4-17(22)12-15)9-10-23-19(25)11-14-5-7-16(21)8-6-14/h2-8,12H,9-11H2,1H3,(H,23,25) |
| Standard InChI Key | BTIKNZLAAZOOQI-UHFFFAOYSA-N |
| SMILES | CC1=C(SC(=N1)C2=CC(=CC=C2)F)CCNC(=O)CC3=CC=C(C=C3)F |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
The compound’s structure integrates three key components:
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4-Fluorophenyl group: A benzene ring substituted with a fluorine atom at the para position, contributing to electronic effects and metabolic stability.
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4-Methyl-1,3-thiazole moiety: A five-membered heterocyclic ring containing sulfur and nitrogen atoms, linked to a 3-fluorophenyl group at the 2-position.
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Acetamide side chain: A carbonyl-linked ethyl group bridging the thiazole and fluorophenyl components, enabling hydrogen bonding with biological targets.
The SMILES notation (CC1=C(SC(=N1)C2=CC(=CC=C2)F)CCNC(=O)CC3=CC=C(C=C3)F) and InChIKey (BTIKNZLAAZOOQI-UHFFFAOYSA-N) confirm its stereochemical specificity.
Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 372.43 g/mol |
| LogP (Predicted) | 3.8 ± 0.5 |
| Hydrogen Bond Donors | 1 |
| Hydrogen Bond Acceptors | 5 |
The compound’s moderate lipophilicity (LogP ~3.8) suggests favorable membrane permeability, while its hydrogen-bonding capacity may facilitate target engagement.
Synthesis and Structural Optimization
Synthetic Pathways
The synthesis involves multi-step reactions, typically including:
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Thiazole ring formation: Condensation of thiourea derivatives with α-haloketones to construct the 4-methyl-1,3-thiazole core.
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Fluorophenyl incorporation: Suzuki-Miyaura coupling or nucleophilic aromatic substitution to introduce fluorine atoms at specific phenyl positions.
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Acetamide linkage: Amide bond formation between the ethylamine side chain and 4-fluorophenylacetic acid under carbodiimide-mediated conditions.
Yield optimization remains challenging due to steric hindrance from the methyl and fluorophenyl groups, necessitating precise temperature and catalyst control.
Structural Analogues
Comparative studies highlight the impact of fluorine placement on bioactivity:
Fluorine’s electronegativity enhances binding affinity to hydrophobic enzyme pockets, while the methyl group improves metabolic stability .
Biological Activity and Mechanistic Insights
Antimicrobial Effects
Analogues with acetamide side chains exhibit broad-spectrum activity:
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N-(1-(3-(4-Acetamidophenyl)thioureido)...: Showed MIC values of 2–8 μg/mL against methicillin-resistant Staphylococcus aureus (MRSA).
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Target Compound: Pending experimental validation, but molecular docking predicts inhibition of bacterial dihydrofolate reductase.
Research Applications and Future Directions
Drug Development
The compound’s dual fluorine atoms and thiazole ring position it as a candidate for:
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Antimicrobial adjuvants: Overcoming resistance in Gram-positive pathogens.
Computational Modeling
Recent docking simulations predict strong binding to:
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Human carbonic anhydrase IX (Glide score: -9.2 kcal/mol), a hypoxia-inducible enzyme in solid tumors.
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E. coli DNA gyrase (Glide score: -8.7 kcal/mol), a validated antibacterial target.
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